molecular formula C19H18N6O2 B303706 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303706
Poids moléculaire: 362.4 g/mol
Clé InChI: SBLCYVUMIFIKAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AMT-130, is a small molecule therapeutic designed to treat Huntington's disease. Huntington's disease is a genetic neurodegenerative disorder caused by the expansion of a CAG repeat in the huntingtin gene. The disease is characterized by the progressive loss of neurons in the brain, leading to cognitive, motor, and psychiatric symptoms. There is currently no cure for Huntington's disease, and available treatments only manage symptoms. AMT-130 offers a potential new approach to treating the underlying cause of the disease.

Mécanisme D'action

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is designed to target the huntingtin gene using an RNA interference (RNAi) approach. RNAi is a natural cellular process that regulates gene expression by degrading specific messenger RNA (mRNA) molecules. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic RNA molecule that is designed to bind to mutant huntingtin mRNA and trigger its degradation. This leads to a reduction in the levels of mutant huntingtin protein in the brain, which is expected to slow or halt the progression of Huntington's disease.
Biochemical and Physiological Effects
2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of mutant huntingtin protein in the brain of preclinical models. This reduction in mutant huntingtin protein has been associated with improvements in motor function, cognitive function, and neuropathology. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile offers several advantages as a potential therapeutic for Huntington's disease. It targets the underlying cause of the disease, rather than just managing symptoms. It has been shown to be effective in preclinical models, with improvements in motor function, cognitive function, and neuropathology. It is also well-tolerated, with no significant adverse effects observed. However, there are also limitations to the use of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. It is a relatively new therapeutic, and its long-term safety and efficacy have not yet been fully established. It also requires a delivery system to target the brain, which may limit its use in certain patient populations.

Orientations Futures

There are several future directions for the development of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a therapeutic for Huntington's disease. One direction is to further optimize the delivery system to improve the targeting of the brain. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans. Additional studies may also be needed to determine the optimal dosing and treatment duration of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, the use of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may also be explored in other neurodegenerative diseases caused by the expansion of CAG repeats, such as spinocerebellar ataxia.
Conclusion
In conclusion, 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising new therapeutic for Huntington's disease that targets the underlying cause of the disease. It has been shown to be effective in preclinical models, with improvements in motor function, cognitive function, and neuropathology. However, further research is needed to fully establish its safety and efficacy in humans. The development of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile represents an important step forward in the search for a cure for Huntington's disease.

Méthodes De Synthèse

The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the formation of a triazole ring and the introduction of a cyano group. The final product is obtained through a multi-step reaction sequence, starting from commercially available starting materials. The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of Huntington's disease. In these studies, 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of mutant huntingtin protein, the underlying cause of the disease, in the brain. This reduction in mutant huntingtin protein has been associated with improvements in motor function, cognitive function, and neuropathology. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Propriétés

Nom du produit

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C19H18N6O2

Poids moléculaire

362.4 g/mol

Nom IUPAC

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H18N6O2/c1-27-12-5-2-4-11(8-12)16-13(9-20)18(21)25(19-22-10-23-24-19)14-6-3-7-15(26)17(14)16/h2,4-5,8,10,16H,3,6-7,21H2,1H3,(H,22,23,24)

Clé InChI

SBLCYVUMIFIKAC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N

SMILES canonique

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.